Boiling Point Reduction of ~36°C vs. 3,4- and 3,5-Dichloro Isomers Enables Milder Purification
Cyclobutyl 2,3-dichlorophenyl ketone exhibits a predicted boiling point of 312.1°C at 760 mmHg, which is substantially lower than the boiling points of the 3,4-dichloro (348.7°C) and 3,5-dichloro (346.1°C) isomers . This ~36°C reduction is attributed to the ortho-substitution pattern reducing intermolecular dipole-dipole interactions. In practical terms, the 2,3-isomer can be distilled under significantly milder conditions, reducing thermal degradation risk and energy consumption during purification.
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 312.1°C |
| Comparator Or Baseline | Cyclobutyl 3,4-dichlorophenyl ketone: 348.7°C; Cyclobutyl 3,5-dichlorophenyl ketone: 346.1°C |
| Quantified Difference | Δ ≈ -36°C (2,3- vs. 3,4- or 3,5-isomer) |
| Conditions | Predicted/computed values sourced from Chemsrc and ChemSpider databases . |
Why This Matters
A 36°C lower boiling point translates to safer, lower-energy distillation and reduced thermal decomposition during compound purification, directly affecting procurement specifications for process-scale applications.
